Bavarostat

Description

Properties

IUPAC Name |

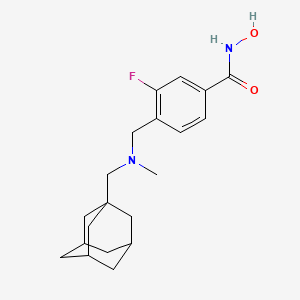

4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZQZELTOHAHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bavarostat: A Technical Guide to its Mechanism of Action as a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavarostat, also known as ACY-738, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) that has garnered significant interest in the scientific community. Its ability to penetrate the blood-brain barrier sets it apart as a promising therapeutic agent for central nervous system (CNS) disorders, in addition to its potential applications in oncology.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its selective inhibition of HDAC6, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound exerts its biological effects through the highly selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[1][2] Unlike class I HDACs, which are primarily nuclear and involved in histone deacetylation and gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1][2]

The selectivity of this compound for HDAC6 over other HDAC isoforms is a key feature of its therapeutic potential, minimizing the off-target effects associated with pan-HDAC inhibitors.[1][2] This selectivity is attributed to the specific chemical structure of this compound, which allows it to fit snugly into the active site of HDAC6.[1][5]

Molecular Interaction with HDAC6

Docking studies have revealed that the hydroxamic acid moiety of this compound chelates the zinc ion within the catalytic pocket of HDAC6, a characteristic interaction for this class of inhibitors. The adamantyl group of this compound is thought to contribute to its selectivity by interacting with a hydrophobic groove near the active site, a feature that is structurally distinct in HDAC6 compared to other HDAC isoforms.[1][5] This specific binding prevents the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against various HDAC isoforms has been quantified through enzymatic assays. The following tables summarize the available data on its potency and selectivity.

| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |

| HDAC6 | 1.7 - 60 | - |

| HDAC1 | 94 - >1000 | >55 |

| HDAC2 | 128 - >1000 | >75 |

| HDAC3 | 218 - >1000 | >128 |

Table 1: In vitro inhibitory potency (IC50) of this compound against various HDAC isoforms. Data compiled from multiple sources.[7][8][9] this compound demonstrates potent inhibition of HDAC6 with IC50 values in the low nanomolar range and exhibits significant selectivity (over 80-fold) against other zinc-dependent HDACs.[1][2][3][4][5][6][10]

| Parameter | Value | Species |

| Brain Penetrance | High | Rodents, Non-human primates |

| Brain-to-Plasma Ratio | ~1.4 (21 days), ~2.3 (90 days) | Mouse |

| Plasma Half-life | 12 minutes | Mouse |

Table 2: Preclinical pharmacokinetic parameters of this compound.[7][11] this compound is characterized by its excellent brain penetrance, a critical feature for its development in treating CNS disorders.[1][2][3][4][5][6]

Signaling Pathways Modulated by this compound

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its key substrates, which in turn modulates several downstream signaling pathways crucial for cellular function.

Cytoskeletal Dynamics via α-Tubulin Acetylation

The most well-characterized downstream effect of HDAC6 inhibition is the increased acetylation of α-tubulin at lysine 40.[1][2] Acetylated microtubules are more stable and flexible, impacting intracellular transport, cell migration, and cell morphology. By inhibiting HDAC6, this compound promotes α-tubulin acetylation, thereby modulating these critical cellular processes.[1][2]

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.

Regulation of Chaperone Activity and Protein Degradation

HDAC6 plays a crucial role in the cellular stress response by regulating the activity of Hsp90 and the aggresome pathway for protein degradation. Inhibition of HDAC6 by this compound leads to Hsp90 hyperacetylation, which can affect the stability and function of its client proteins, many of which are implicated in cancer.

Caption: this compound's inhibition of HDAC6 modulates Hsp90 acetylation.

Modulation of Cancer-Related Signaling Pathways

HDAC6 has been implicated in the regulation of key signaling pathways involved in cancer progression, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[12][13] By deacetylating and activating key components of these pathways, HDAC6 can promote cell proliferation and survival.[12][13] this compound, by inhibiting HDAC6, can therefore indirectly suppress these pro-tumorigenic signaling cascades.[13]

Caption: this compound indirectly suppresses pro-growth signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HDAC6 Enzymatic Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against purified HDAC6 enzyme.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 50 µL of HDAC6 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the HDAC6 enzymatic assay.

Western Blot for α-Tubulin Acetylation

This method is used to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin, in a cellular context.

Materials:

-

Cell line of interest (e.g., human neuronal cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated-α-tubulin (Lys40) antibody (e.g., clone 6-11B-1)

-

Anti-α-tubulin antibody (as a loading control)

-

Anti-β-actin or GAPDH antibody (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies against total α-tubulin and a loading control to normalize the data.

Caption: Western blot workflow for α-tubulin acetylation analysis.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with excellent brain penetrance. Its mechanism of action is centered on the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its primary cytoplasmic substrates, most notably α-tubulin. This targeted action modulates crucial cellular processes, including cytoskeletal dynamics and protein quality control, and can impact cancer-related signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and its therapeutic potential in a range of diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination. | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Assessment of test-retest reproducibility by [18F]this compound for PET imaging of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Bavarostat: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavarostat is a potent, highly selective, and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6). Its targeted activity offers a promising avenue for therapeutic intervention in a range of central nervous system (CNS) disorders and other diseases where HDAC6 dysregulation is implicated. This document provides an in-depth technical overview of the downstream targets of this compound, detailing its mechanism of action, the experimental validation of its target engagement, and the specific cellular pathways it modulates.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6, a class IIb HDAC, is unique in its cytoplasmic localization and its primary substrates, which include α-tubulin and the chaperone protein Hsp90.[1][2] Dysregulation of HDAC6 activity has been linked to the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as certain cancers.[2][3][4][5]

This compound has emerged as a key chemical probe for studying HDAC6 biology due to its high selectivity and ability to penetrate the blood-brain barrier.[1][3][6] This guide will focus on the direct and indirect downstream consequences of this compound's inhibitory action.

Primary Molecular Target: Histone Deacetylase 6 (HDAC6)

The direct molecular target of this compound is the HDAC6 enzyme. This compound exhibits greater than 80-fold selectivity for HDAC6 over all other zinc-containing HDAC paralogues.[1][3][6] This high selectivity is attributed to the unique structural features of this compound, which allow for a specific binding mode within the catalytic pocket of HDAC6.[1][2]

Downstream Effects of this compound: Modulation of Protein Acetylation

The primary downstream effect of this compound is the hyperacetylation of HDAC6 substrates. By inhibiting the deacetylase activity of HDAC6, this compound leads to an accumulation of acetylated proteins that are normally targeted by this enzyme.

Increased α-Tubulin Acetylation

The most well-documented downstream effect of this compound is the significant increase in the acetylation of α-tubulin.[1] α-tubulin is a key component of microtubules, and its acetylation status is critical for regulating microtubule stability and function, which are essential for processes such as intracellular transport and cell motility.

Modulation of Hsp90 Acetylation

Heat shock protein 90 (Hsp90) is another major cytoplasmic substrate of HDAC6.[2] While the direct effect of this compound on Hsp90 acetylation is less extensively detailed in the initial search results, its known inhibition of HDAC6 implies a consequent increase in acetylated Hsp90. The acetylation of Hsp90 is known to modulate its chaperone activity, affecting the stability and function of a wide array of client proteins involved in cell signaling and survival.

Data Presentation: In Vitro Selectivity of this compound

The functional selectivity of this compound for HDAC6 has been demonstrated through in vitro experiments comparing its effects to other HDAC inhibitors with different selectivity profiles. The following table summarizes the qualitative effects of these inhibitors on the acetylation of various protein substrates.

| Inhibitor | Target Class | α-tubulin acetylation | Histone H3 (K9) acetylation | Histone H4 (K12) acetylation |

| This compound | HDAC6 selective | Increased | No change | No change |

| CI-994 | Class I HDAC selective | No change | Increased | Increased |

| Tubastatin A | HDAC6 selective | Increased | No change | No change |

| ACY-1215 | Mixed (HDAC6 and Class I) | Increased | Increased | Increased |

Table 1: Functional selectivity of this compound for HDAC6 in human iPSC-derived neuronal cells. Data compiled from in vitro functional selectivity assays.[1]

Experimental Protocols

The validation of this compound's downstream targets relies on established molecular biology techniques. A key experimental workflow is outlined below.

Western Blot Analysis for Protein Acetylation

This protocol is used to assess the acetylation status of HDAC6 substrates following treatment with this compound.

Objective: To determine the effect of this compound on the acetylation levels of α-tubulin and histones H3 and H4.

Methodology:

-

Cell Culture and Treatment: Human induced pluripotent stem cell (iPSC)-derived neural progenitor cells are cultured under standard conditions. Cells are then treated with this compound (e.g., 10 μM), a vehicle control (e.g., DMSO), and other HDAC inhibitors (e.g., CI-994, Tubastatin A, ACY-1215) for a specified duration (e.g., 6 hours).[1][2]

-

Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin, acetylated histone H3 (K9), and acetylated histone H4 (K12). Antibodies against total α-tubulin, total histone H3, and total histone H4 are used as loading controls.

-

Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the acetylated proteins is quantified and normalized to the total protein levels to determine the relative change in acetylation.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Caption: this compound selectively inhibits HDAC6, leading to hyperacetylation of its substrates.

Experimental Workflow for Target Validation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HDAC6 Brain Mapping with [F]this compound Enabled by a Ru-Mediated Deoxyfluorination. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

Bavarostat's effect on tubulin acetylation

An In-Depth Technical Guide to Bavarostat's Effect on Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6) with excellent brain penetrance.[1][2][3] Its mechanism of action centers on the modulation of cytoplasmic protein acetylation, most notably α-tubulin, a key component of the microtubule network.[1][4] This technical guide provides a comprehensive overview of , including its mechanism, quantitative data on its selectivity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for professionals in the fields of neuroscience, oncology, and drug development who are interested in the therapeutic potential of selective HDAC6 inhibition.

Introduction: HDAC6 and Tubulin Acetylation

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[4] Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6's main substrates are cytoplasmic proteins, including α-tubulin and the heat shock protein 90 (HSP90).[1][4]

One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin at the lysine 40 (K40) residue.[5][6][7] This acetylation event occurs on the luminal side of microtubules and is associated with microtubule stability, flexibility, and the regulation of intracellular transport mediated by motor proteins like kinesin and dynein.[7] Dysregulation of HDAC6 activity and the resulting hypoacetylation of tubulin have been implicated in various central nervous system (CNS) disorders, such as Alzheimer's and Parkinson's diseases, as well as in some cancers.[2][8]

This compound emerges as a critical research tool and potential therapeutic agent due to its high selectivity for HDAC6.[1][2] By inhibiting HDAC6, this compound effectively increases the level of acetylated α-tubulin, thereby modulating microtubule dynamics and function. Its ability to cross the blood-brain barrier makes it particularly valuable for studying and potentially treating CNS disorders.[4][5]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the HDAC6 enzyme. By binding to the active site of HDAC6, it blocks the enzyme's ability to remove acetyl groups from its substrates. This targeted inhibition leads to a hyperacetylation of HDAC6 substrates. Given HDAC6's cytoplasmic localization and substrate preference, this compound treatment results in a significant increase in the acetylation of α-tubulin, while having a negligible effect on the acetylation of nuclear histones, such as H3K9 and H4K12.[1][4] This functional selectivity is a key advantage, as it minimizes the potential side effects associated with the broad inhibition of nuclear HDACs, which can lead to widespread changes in gene transcription.[4]

Caption: Signaling pathway of this compound's inhibition of HDAC6 and its effect on tubulin acetylation.

Quantitative Data and Selectivity

The efficacy of this compound lies in its high selectivity for HDAC6 over other zinc-containing HDACs. This specificity ensures targeted engagement within the cytoplasm, minimizing off-target effects.

| Compound | Target | Selectivity | Cell-Based Assay Concentration | Effect on α-tubulin Acetylation | Effect on Histone H3/H4 Acetylation |

| This compound | HDAC6 | >80-fold over other Zn-containing HDACs[1][2][3] | 10 µM[1][4] | Significant Increase[1] | No Significant Change[1][4] |

| Tubastatin A | HDAC6 | Selective | 10 µM[1][4] | Significant Increase[1] | No Significant Change[1] |

| ACY-1215 | HDAC6 / Class I HDACs | Mixed | 5 µM[1][4] | Significant Increase[4] | Significant Increase[4] |

| CI-994 | Class I HDACs | Selective | 10 µM[1][4] | No Significant Change[4] | Significant Increase[4] |

Experimental Protocols

To assess the functional selectivity of this compound and its effect on tubulin acetylation, a Western blot analysis is the standard method employed.[1][4]

Western Blot Analysis of Protein Acetylation

This protocol is designed to determine the levels of acetylated α-tubulin and acetylated histones in cell lysates following treatment with HDAC inhibitors.

1. Cell Culture and Treatment:

-

Culture human induced pluripotent stem cell (iPSC)-derived neural progenitor cells (or other relevant cell lines) in appropriate media.

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or control compounds (e.g., Tubastatin A, CI-994, DMSO vehicle) for a specified duration (e.g., 6 hours).[1][4]

2. Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and deacetylase inhibitor cocktail (including Trichostatin A and sodium butyrate to preserve acetylation marks).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate the protein lysates by molecular weight using SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

- Primary Antibodies:

-

Rabbit anti-acetylated-α-tubulin (Lys40)

-

Rabbit anti-α-tubulin (for total tubulin loading control)

-

Rabbit anti-acetylated-Histone H3 (Lys9)

-

Rabbit anti-Histone H3 (for total histone loading control)

-

Mouse anti-β-actin (for overall loading control)

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

-

Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated protein bands to the corresponding total protein or loading control bands.

Caption: Standard experimental workflow for assessing this compound's effect on protein acetylation.

Conclusion and Future Directions

This compound is a powerful chemical probe for investigating the biological roles of HDAC6 and a promising candidate for therapeutic development. Its high selectivity for HDAC6 allows for the specific modulation of cytoplasmic microtubule acetylation without the confounding effects of pan-HDAC inhibition.[1] The methodologies described herein provide a robust framework for researchers to quantify the effects of this compound on tubulin acetylation and to explore its downstream functional consequences in various cellular and disease models. Future research will likely focus on leveraging this compound and its derivatives to further elucidate the role of tubulin acetylation in neurodegenerative diseases and to advance these compounds in clinical settings.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HDAC6 Brain Mapping with [F]this compound Enabled by a Ru-Mediated Deoxyfluorination. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. New HDAC6-mediated deacetylation sites of tubulin in the mouse brain identified by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of test-retest reproducibility by [18F]this compound for PET imaging of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

Bavarostat: A Technical Guide to Its Potential Therapeutic Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bavarostat, a highly selective inhibitor of histone deacetylase 6 (HDAC6). While primarily investigated as a central nervous system imaging agent, its mechanism of action suggests significant therapeutic potential in cancer research. This guide synthesizes the core biology of HDAC6 in cancer, preclinical and clinical findings with analogous selective HDAC6 inhibitors, and detailed experimental protocols to facilitate further research in this promising area.

Introduction to this compound and HDAC6 Inhibition

This compound is a potent and highly selective small molecule inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1][2] Unlike pan-HDAC inhibitors that target a broad range of HDAC isoforms and often lead to toxicity, isoform-selective inhibitors like this compound offer the potential for a more targeted therapeutic approach with an improved safety profile. This compound exhibits exceptional selectivity for HDAC6 over other zinc-containing HDACs, which minimizes effects on nuclear histone acetylation and gene transcription, focusing its activity on cytoplasmic targets.[1][3]

The primary molecular function of HDAC6 is the removal of acetyl groups from non-histone proteins. Its substrates are critically involved in fundamental cellular processes that are frequently dysregulated in cancer, including cell motility, protein quality control, and signal transduction.[4] Overexpression of HDAC6 has been linked to the progression of various malignancies, making it a compelling target for cancer therapy.[4]

Properties of this compound and Other Selective HDAC6 Inhibitors

The high selectivity of this compound is its defining characteristic. This is contrasted with other well-characterized selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A, which have been more extensively studied in cancer models.

| Inhibitor | Target IC50 (HDAC6) | Selectivity Profile | Reference(s) |

| This compound | ~60 nM | >80-fold selective over other Zn-containing HDACs. | [1][5] |

| Ricolinostat (ACY-1215) | ~5 nM | >10-fold selective vs. Class I HDACs (HDAC1, 2, 3). | [6][7][8] |

| Tubastatin A | 15 nM | >1000-fold selective vs. most other HDACs (57-fold vs. HDAC8). | [9][10][11] |

The Role of HDAC6 in Cancer Pathophysiology

HDAC6's role in cancer is multifaceted, stemming from its deacetylation of key cytoplasmic proteins that regulate cellular architecture and signaling.

-

α-Tubulin and Cell Motility: HDAC6 is the major deacetylase of α-tubulin. By deacetylating tubulin, HDAC6 promotes microtubule dynamics, which is essential for cell migration and invasion, hallmark processes of cancer metastasis.[4] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, resulting in stabilized microtubules and impaired cancer cell motility.

-

Hsp90 and Protein Stability: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding and stability of numerous oncogenic "client" proteins, including AKT, RAF, and steroid hormone receptors. HDAC6-mediated deacetylation is required for Hsp90's full chaperone activity.[12] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its function and promoting the degradation of its client proteins, thereby inhibiting pro-survival signaling.[4][12]

-

Cortactin and Invasion: Cortactin is an actin-binding protein involved in the formation of invasive structures like invadopodia. HDAC6 deacetylates cortactin, a modification that enhances actin dynamics and cell motility.[4]

Key Signaling Pathways Modulated by HDAC6

The enzymatic activity of HDAC6 has a profound impact on major oncogenic signaling pathways. By modulating the stability and activity of upstream regulators, HDAC6 influences critical pro-growth and pro-survival networks.

Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates and disruption of oncogenic pathways.

Preclinical & Clinical Evidence with Selective HDAC6 Inhibitors

While direct anti-cancer studies on this compound are not yet published, extensive research on Ricolinostat and Tubastatin A provides a strong rationale for its potential efficacy.

In Vitro Anti-Cancer Activity

Selective HDAC6 inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | IC50 | Reference(s) |

| Ricolinostat (ACY-1215) | Multiple Myeloma | Various MM lines | Decreased cell viability | 2-8 µM | [3][13] |

| Glioblastoma | Hbl-1 | Growth Inhibition | 1.6 µM | [7] | |

| Uveal Melanoma | OMM2.5 | S-phase cell cycle arrest, Apoptosis | > 5 µM | [14] | |

| Tubastatin A | Breast Cancer | MDA-MB-231 | Cytotoxicity | 8 µM | [15] |

| Urothelial Cancer | 5637, 253J, RT-112, etc. | Decreased cell viability | >10 µM | [16] | |

| Glioblastoma | U87, U251 | Reduced clonogenicity, Enhanced apoptosis | Not specified | [14] |

In Vivo and Clinical Findings

The anti-tumor potential of selective HDAC6 inhibition has been further substantiated in animal models and human clinical trials.

| Inhibitor | Cancer Type | Model / Trial Phase | Key Findings | Reference(s) |

| Tubastatin A | Cholangiocarcinoma | Rat orthotopic model | Reduced tumor weight and proliferation. | [10] |

| Ricolinostat (ACY-1215) | Metastatic Breast Cancer | Phase 1b (with nab-paclitaxel) | Safe and tolerable; 1 Partial Response, 9 Stable Disease (out of 15 evaluable patients). | [17] |

| Ricolinostat (ACY-1215) | Relapsed/Refractory Lymphoma | Phase 1 | Well-tolerated; 50% of patients achieved stable disease. | [12] |

Key Experimental Protocols

To facilitate the investigation of this compound's anti-cancer effects, the following standard protocols are provided.

Protocol: Transwell Migration Assay

This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.

Caption: Workflow for assessing cancer cell migration using a Transwell assay after treatment with this compound.

Methodology:

-

Preparation: Culture cells (e.g., MDA-MB-231) in a 6-well plate to confluence. Create a sterile "scratch" in the monolayer with a p200 pipette tip.

-

Treatment: Wash wells with PBS and replace with a medium containing this compound at various concentrations or a vehicle control.

-

Incubation & Imaging: Place the plate on a microscope stage within an incubator. Acquire images of the scratch wound at time 0 and regular intervals (e.g., every 6 hours) for 24-48 hours.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to time 0. A delay in closure in this compound-treated wells indicates inhibition of migration.

Protocol: Western Blot for Protein Acetylation

This method is used to confirm the target engagement of this compound by measuring the acetylation status of its substrates.

Methodology:

-

Cell Lysis: Plate cancer cells and treat with this compound (e.g., 10 µM) or control for 6-24 hours. Lyse cells in RIPA buffer containing a protease and deacetylase inhibitor cocktail.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-H3, and total H3.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity. A selective HDAC6 inhibitor like this compound should increase the ratio of acetylated-α-tubulin to total α-tubulin without significantly altering the histone (H3) acetylation ratio.[1]

Conclusion and Future Directions

This compound is a highly selective HDAC6 inhibitor with a mechanism of action strongly linked to the disruption of key oncogenic processes. Based on robust preclinical and clinical data from analogous selective HDAC6 inhibitors, this compound holds significant promise as a potential therapeutic agent in oncology. Its high selectivity may translate to a favorable safety profile, making it an attractive candidate for both monotherapy and combination strategies, particularly with agents that target microtubule stability (e.g., taxanes) or protein chaperone systems.

Future research should focus on direct preclinical evaluation of this compound in a panel of cancer cell lines and in vivo tumor models to confirm the anti-cancer activities inferred from other HDAC6 inhibitors. Investigating its synergistic potential with existing chemotherapies and targeted agents will be a critical step in defining its clinical utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 Brain Mapping with [18F]this compound Enabled by a Ru-Mediated Deoxyfluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]

- 14. mdpi.com [mdpi.com]

- 15. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Bavarostat's Preclinical Promise in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bavarostat (formerly known as T-817MA) has emerged as a promising therapeutic candidate for Alzheimer's disease (AD), demonstrating significant neuroprotective effects in a range of preclinical studies. This technical guide provides an in-depth overview of the core preclinical findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy Data in Preclinical Models

This compound has been evaluated in key animal models of Alzheimer's disease, including those recapitulating amyloid-beta (Aβ) and tau pathologies. The following tables summarize the key quantitative findings from these studies.

Amelioration of Cognitive Deficits in Aβ-Infused Rats

| Parameter | Vehicle Control | Aβ Infusion + Vehicle | Aβ Infusion + this compound (8.4 mg/kg/day) |

| Place Learning Task Performance | Normal Learning Curve | Impaired Learning | Significantly Ameliorated Impairment[1] |

| Hippocampal Neurogenesis (BrdU+/NeuN+ cells) | Baseline | Decreased | Significantly Increased[1] |

| Granule Cell Density in Dentate Gyrus | Normal | Significantly Decreased | No Significant Improvement*[1] |

*Note: In this study, this compound treatment was initiated after the establishment of neuronal loss, suggesting a greater effect on functional recovery and neurogenesis rather than reversing existing cell death.

Neuroprotective Effects in Tau Transgenic Mice (P301L)

| Parameter | Wild-Type Control | P301L Tau Mice + Vehicle | P301L Tau Mice + this compound |

| Motor Deficit Progression | No Deficit | Progressive Deficit | Progression Prevented[2][3] |

| Spinal Cord Motor Neuron Loss | No Loss | Significant Loss | Loss Prevented[2][3] |

| Spatial Memory Impairment | No Impairment | Significant Impairment | Significantly Attenuated[2][3] |

| Synaptic Terminal Density (Hippocampal Dentate Gyrus) | Normal Density | Reduced Density | Reduction Attenuated[2][3] |

Effects on Synaptic Plasticity

| Condition | Long-Term Potentiation (LTP) Induction |

| Control | Normal LTP |

| Oligomeric Aβ42 | Significantly Reduced LTP |

| Oligomeric Aβ42 + this compound | Ameliorated LTP Reduction[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with this compound.

Amyloid-β Infusion Rat Model of Alzheimer's Disease

Objective: To assess the efficacy of this compound in a model of Aβ-induced neurodegeneration and cognitive impairment.

Animal Model: Male Wistar rats.

Procedure:

-

Aβ Infusion: Amyloid-beta (1-40) is continuously infused into the cerebral ventricles (i.c.v.) at a rate of 300 pmol/day using a mini-osmotic pump for 10 weeks to induce spatial memory impairments and a decrease in neurogenesis.[1][5]

-

This compound Administration: this compound is administered orally (p.o.) via a gastric tube at a high dose of 8.4 mg/kg/day or a low dose of 0.84 mg/kg/day, starting 4 weeks after the initiation of Aβ infusion and continuing until the end of the experiment.[1]

-

Behavioral Testing (Place Learning Task): Seven weeks after the start of Aβ infusion, rats are tested in a place learning task in an open field where they are required to alternately visit two reward places to obtain intracranial self-stimulation.[1]

-

Histological Analysis: After behavioral testing, brains are processed for histological analysis to quantify hippocampal neurogenesis (BrdU and NeuN double-labeling) and granule cell density in the dentate gyrus.[1]

Experimental Workflow for Aβ-Infusion Model

Experimental workflow for the Aβ-infusion rat model.

P301L Tau Transgenic Mouse Model

Objective: To evaluate the neuroprotective effects of this compound on tau-related pathology, motor deficits, and cognitive impairments.

Animal Model: Transgenic mice expressing the P301L mutation of human tau.[2][3]

Procedure:

-

Animal Aging and Grouping: P301L tau transgenic mice and their wild-type littermates are aged to a point where behavioral deficits become apparent.

-

This compound Administration: this compound is administered to the treatment group. Specific details on the route and dosage for the P301L model were not available in the reviewed abstracts.

-

Motor Function Assessment: Motor function is assessed using tests such as the rotarod or wire-hang test to measure motor coordination and strength.

-

Cognitive Assessment (Morris Water Maze): Spatial learning and memory are evaluated using the Morris water maze.[6][7][8][9] Mice are trained to find a hidden platform in a pool of opaque water using distal cues. Key parameters measured include escape latency and time spent in the target quadrant during a probe trial.

-

Histological and Immunohistochemical Analysis: Brains are collected for analysis of neuronal loss (e.g., in the spinal cord) and synaptic density (e.g., synaptophysin staining in the hippocampus).

Morris Water Maze Protocol Workflow

General workflow for the Morris Water Maze test.

Signaling Pathways of this compound

This compound is a highly brain-penetrant and selective inhibitor of Histone Deacetylase 6 (HDAC6).[10][11] Its neuroprotective effects in the context of Alzheimer's disease are believed to be mediated through the modulation of HDAC6's downstream targets.

HDAC6 is a cytoplasmic enzyme that primarily deacetylates non-histone proteins, including α-tubulin. In Alzheimer's disease, HDAC6 activity is often dysregulated, leading to the hypoacetylation of α-tubulin. This, in turn, disrupts the stability of microtubules, which are essential for axonal transport. Impaired axonal transport contributes to synaptic dysfunction and the accumulation of pathogenic protein aggregates like tau.

By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, thereby stabilizing microtubules and restoring proper axonal transport. This enhanced transport facilitates the clearance of misfolded proteins and improves the delivery of essential molecules to the synapse, ultimately promoting neuronal health and function.

Proposed Signaling Pathway of this compound in Alzheimer's Disease

Signaling pathway of this compound via HDAC6 inhibition.

Conclusion

The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Alzheimer's disease. Its ability to ameliorate cognitive deficits, protect against both Aβ and tau-related pathologies, and restore synaptic plasticity highlights its multifaceted mechanism of action. The inhibition of HDAC6 and the subsequent restoration of axonal transport provide a compelling rationale for its neuroprotective effects. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with Alzheimer's disease.

References

- 1. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-817MA, a neuroprotective agent, attenuates the motor and cognitive impairments associated with neuronal degeneration in P301L tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the neurotrophic agent T-817MA on oligomeric amyloid-β-induced deficits in long-term potentiation in the hippocampal CA1 subfield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPD: Brown2: project protocol [phenome.jax.org]

- 8. UC Davis - Morris Water Maze [protocols.io]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bavarostat's Impact on Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavarostat is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme implicated in a variety of cellular processes, including protein quality control. Unlike pan-HDAC inhibitors, this compound's specificity for HDAC6 minimizes off-target effects, particularly those related to histone acetylation and gene expression. This selectivity makes it a valuable tool for investigating the specific roles of HDAC6 in cellular pathways and a potential therapeutic agent for diseases characterized by protein misfolding and aggregation, such as Alzheimer's disease and Parkinson's disease.

This technical guide provides an in-depth exploration of this compound's mechanism of action concerning protein aggregation, supported by illustrative quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism: HDAC6 Inhibition and Protein Homeostasis

This compound exerts its effects by inhibiting the deacetylase activity of HDAC6. In the context of protein aggregation, HDAC6 plays a pivotal, multifaceted role in the cell's protein quality control system. It acts as a central hub that recognizes and directs misfolded, ubiquitinated proteins for clearance through two primary pathways: the aggresome-autophagy pathway and the heat shock response.

Illustrative Quantitative Data

The following tables present hypothetical, yet mechanistically plausible, data demonstrating the expected effects of this compound in cellular models of protein aggregation.

Table 1: Effect of this compound on Insoluble α-Synuclein Levels in a Neuronal Cell Line

| This compound Concentration | Insoluble α-Synuclein (Relative Units) | Standard Deviation | p-value (vs. Vehicle) |

| Vehicle (DMSO) | 1.00 | 0.12 | - |

| 10 nM | 0.85 | 0.10 | < 0.05 |

| 50 nM | 0.62 | 0.08 | < 0.01 |

| 100 nM | 0.45 | 0.06 | < 0.001 |

Table 2: this compound's Effect on Heat Shock Protein Expression Following Proteotoxic Stress

| Treatment | Hsp70 mRNA (Fold Change) | Hsp40 mRNA (Fold Change) |

| Control | 1.0 | 1.0 |

| Proteasome Inhibitor | 3.5 | 2.8 |

| Proteasome Inhibitor + this compound (100 nM) | 5.2 | 4.1 |

Table 3: Impact of this compound on Acetylated Tau Levels

| Treatment | Acetyl-Tau (K280) Level (Relative to Total Tau) |

| Vehicle (DMSO) | 1.0 |

| This compound (100 nM) | 1.8 |

Signaling Pathways Modulated by this compound

This compound's inhibition of HDAC6 is anticipated to influence several key signaling pathways involved in protein aggregation.

HDAC6-Mediated Aggresome Formation

HDAC6 plays a crucial role in recognizing and transporting ubiquitinated misfolded proteins to the aggresome, a perinuclear inclusion body where these proteins are sequestered for subsequent degradation. This compound, by inhibiting HDAC6, may modulate this process.

Caption: this compound inhibits HDAC6, a key mediator of aggresome formation.

HDAC6 and Chaperone-Mediated Autophagy of α-Synuclein

HDAC6-mediated deacetylation of Hsp90 is a critical step in chaperone-mediated autophagy (CMA), a pathway for the degradation of specific proteins like α-synuclein. Inhibition of HDAC6 by this compound is expected to impact this process.

Caption: this compound's inhibition of HDAC6 may affect α-synuclein degradation via CMA.

HDAC6 and the Heat Shock Response

HDAC6 is part of a repressive complex with Heat Shock Factor 1 (HSF1) and Hsp90. Upon binding to ubiquitinated proteins, HDAC6 releases HSF1, allowing it to activate the transcription of heat shock proteins (chaperones).

Caption: this compound may modulate the heat shock response via HDAC6.

Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound on protein aggregation.

Protocol 1: Filter Trap Assay for Insoluble Protein Quantification

This assay quantifies the amount of detergent-insoluble protein aggregates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase inhibitor cocktail

-

Phophatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Cellulose acetate membrane (0.22 µm pore size)

-

Dot blot apparatus

-

Primary antibody against the protein of interest (e.g., anti-α-synuclein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells at an appropriate density. Treat with varying concentrations of this compound or vehicle control for a specified time. Induce protein aggregation if necessary (e.g., with proteasome inhibitors).

-

Cell Lysis: Harvest cells and lyse in buffer containing inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

Filtration: Dilute lysates to an equal protein concentration. Load onto the cellulose acetate membrane in a dot blot apparatus under vacuum.

-

Washing: Wash the membrane with buffer to remove soluble proteins.

-

Immunoblotting: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the dot blot signal intensity and normalize to the vehicle control.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Aggregation

This assay measures the formation of amyloid-like fibrils in vitro.

Materials:

-

Recombinant protein (e.g., α-synuclein, amyloid-beta)

-

Aggregation buffer (e.g., PBS with heparin for tau)

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

-

Preparation: Prepare solutions of the recombinant protein in aggregation buffer with different concentrations of this compound or vehicle.

-

Incubation: Pipette the solutions into a 96-well plate. Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.

-

ThT Staining: At various time points, add ThT to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves.

Protocol 3: Immunofluorescence for Aggresome Visualization

This method visualizes the subcellular localization of aggregated proteins.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibodies (e.g., anti-ubiquitin, anti-HDAC6, anti-protein of interest)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and an aggregation-inducing agent.

-

Fixation and Permeabilization: Fix the cells with PFA, then permeabilize them.

-

Immunostaining: Block non-specific binding sites, then incubate with primary antibodies, followed by fluorescently-labeled secondary antibodies.

-

Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the co-localization of the protein of interest with ubiquitin and HDAC6 in perinuclear aggresomes.

Conclusion

This compound's high selectivity for HDAC6 makes it an invaluable research tool for dissecting the complex cellular mechanisms of protein quality control. By modulating HDAC6 activity, this compound has the potential to influence key pathways involved in the clearance of pathogenic protein aggregates. The illustrative data and experimental protocols provided in this guide offer a framework for investigating this compound's impact on protein aggregation in various neurodegenerative disease models. Further research in this area will be crucial for elucidating the full therapeutic potential of selective HDAC6 inhibition. The nuanced role of HDAC6 in tau acetylation, however, warrants careful consideration in the context of tauopathies.[1][2][3]

References

Methodological & Application

Bavarostat: A Comprehensive Guide to Synthesis, Purification, and Application as a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavarostat (also known as EKZ-001) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant potential in preclinical studies for various central nervous system (CNS) disorders and cancers.[1] Its ability to selectively modulate tubulin acetylation over histone acetylation makes it a valuable tool for investigating the specific roles of HDAC6 in cellular processes.[2][3] This application note provides a detailed protocol for the chemical synthesis and purification of this compound, along with an overview of its mechanism of action and relevant signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins. HDAC6, a unique member of the class IIb HDACs, is primarily localized in the cytoplasm and is known to deacetylate α-tubulin, a key component of microtubules.[4] Dysregulation of HDAC6 activity has been implicated in the pathology of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain types of cancer.

This compound has emerged as a highly selective inhibitor of HDAC6, exhibiting over 80-fold selectivity against other zinc-dependent HDACs.[1][2][3] This selectivity allows for the targeted inhibition of HDAC6-mediated pathways, minimizing off-target effects. The primary mechanism of action of this compound involves the inhibition of HDAC6, leading to an increase in the acetylation of α-tubulin. This, in turn, affects microtubule stability and dynamics, impacting cellular processes such as intracellular transport and cell motility.

This document outlines a detailed methodology for the synthesis and purification of this compound, providing researchers with the necessary information to produce this valuable chemical probe for in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₈N₄O₃ | N/A |

| Molecular Weight | 478.62 g/mol | N/A |

| HDAC6 IC₅₀ | 0.06 µM | [5] |

| Selectivity | >80-fold over other Zn-containing HDACs | [1][2][3] |

| Primary Target | Histone Deacetylase 6 (HDAC6) | [4] |

| Key Substrate | α-tubulin | [4] |

Table 2: Quantitative Data for [¹⁸F]this compound Radiosynthesis

| Parameter | Value | Reference |

| Radiochemical Yield (non-decay corrected) | 8.1% (n=2) | [1] |

| Specific Activity (at end of synthesis) | 4 mCi·nmol⁻¹ | [1] |

| Radiochemical Purity | >98% | N/A |

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a key benzamide intermediate followed by conversion to the final hydroxamic acid. The following protocol is a representative synthetic route based on established methods for the synthesis of similar hydroxamic acid-based HDAC inhibitors.

Materials:

-

4-((((Adamantan-1-yl)methyl)(methyl)amino)methyl)-3-hydroxybenzoic acid

-

Methyl 4-(chloromethyl)benzoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of the Methyl Ester Intermediate.

-

To a solution of 4-((((adamantan-1-yl)methyl)(methyl)amino)methyl)-3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl 4-(chloromethyl)benzoate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the methyl ester intermediate.

-

-

Step 2: Synthesis of this compound (Hydroxamic Acid Formation).

-

Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and dichloromethane.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) in methanol and adding a solution of potassium hydroxide (5.0 eq) in methanol.

-

Add the freshly prepared hydroxylamine solution to the solution of the methyl ester intermediate.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the solvents under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

II. Purification of this compound

Purification of the final this compound product is critical to ensure high purity for biological assays. A combination of chromatography and crystallization is recommended.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

-

Solvents for crystallization (e.g., Ethyl acetate, Hexanes, Methanol)

Procedure:

-

Chromatographic Purification:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with an appropriate solvent system (e.g., 98:2 DCM:MeOH).

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or methanol).

-

Slowly add a solvent in which this compound is poorly soluble (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator (4°C) to promote crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

-

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Caption: this compound's mechanism of action via HDAC6 inhibition.

References

Application Notes and Protocols for In Vivo Administration of Bavarostat in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Bavarostat, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in mouse models. This document outlines the mechanism of action, vehicle formulations, and detailed experimental protocols based on available preclinical data.

Introduction to this compound

This compound (also known as EKZ-001) is a potent and selective, blood-brain barrier-penetrant inhibitor of HDAC6.[1] Its primary mechanism of action involves the inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes off-target effects and potential toxicities.[1][2] This targeted action makes this compound a valuable research tool for investigating the role of HDAC6 in various pathological processes and a potential therapeutic agent for central nervous system (CNS) disorders and cancer.[1]

Mechanism of Action

HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating cellular processes such as protein trafficking, cell migration, and protein degradation by deacetylating non-histone proteins. A key substrate of HDAC6 is α-tubulin, a component of microtubules. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which in turn can modulate microtubule dynamics and function. This mechanism is implicated in the potential therapeutic effects of this compound in neurodegenerative diseases and cancer.

Signaling Pathway

The signaling pathway affected by this compound primarily involves the regulation of microtubule dynamics through the acetylation of α-tubulin.

In Vivo Administration Protocols

While extensive therapeutic studies of this compound in mouse models are not widely published, a single-dose intravenous (IV) administration protocol has been described in a preclinical imaging study in Sprague-Dawley rats. This protocol, along with general formulation guidelines for in vivo use, can be adapted for mouse studies.

Vehicle Formulations

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. The following formulations have been reported or are recommended:

| Vehicle Composition | Administration Route | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (IV), Intraperitoneal (IP) | A common vehicle for poorly soluble compounds. Ensure complete dissolution. |

| 1:1:8 DMSO/Tween 80/Saline | Intravenous (IV) | Used in a preclinical PET imaging study with rats.[3] |

| 8:1:1 Saline/Tween 80/DMSO | Intravenous (IV) | Another variation used in the same rat imaging study.[3] |

| 10% DMSO, 90% Corn Oil | Oral (PO) | Suitable for oral gavage. Ensure the formation of a stable suspension or solution. |

Note: When preparing formulations, it is crucial to add each component sequentially and ensure complete mixing before adding the next. The final solution should be clear and free of precipitation. For oral administration, alternatives to gavage, such as formulating the compound in palatable food, can be considered to reduce animal stress.

Experimental Protocol: Single-Dose Intravenous Administration

This protocol is adapted from a study utilizing this compound for in vivo PET imaging in rats and can serve as a starting point for pharmacokinetic and target engagement studies in mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Appropriate size syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)

-

Animal scale

-

Warming device for tail vein dilation

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse accurately on the day of the experiment to calculate the precise dose.

-

Formulation Preparation:

-

Prepare the vehicle solution (e.g., 1:1:8 DMSO/Tween 80/Saline) in a sterile environment.

-

Dissolve this compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg injection volume to achieve a 10 mg/kg dose). Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

-

-

Administration:

-

Place the mouse in a suitable restraint device.

-

Warm the tail using a warming lamp or warm water bath to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol swab.

-

Perform the intravenous injection slowly and carefully into one of the lateral tail veins.

-

Monitor the animal for any immediate adverse reactions.

-

-

Post-Administration Monitoring: Observe the animals for any signs of toxicity or distress at regular intervals post-injection.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the therapeutic efficacy of this compound in mouse models of disease (e.g., cancer, neurodegenerative disorders). The primary in vivo data comes from a PET imaging study in rats, which focused on brain penetrance and target engagement.

| Animal Model | Administration Route | Dose | Key Finding | Reference |

| Sprague-Dawley Rat | Intravenous | 1 mg/kg | Excellent brain uptake and retention, indicating good blood-brain barrier penetrance. Pre-administration of non-radioactive this compound blocked the uptake of [¹⁸F]this compound, confirming target engagement in the brain. | [3] |

Researchers are encouraged to perform dose-response studies and establish pharmacokinetic profiles of this compound in their specific mouse models to determine the optimal therapeutic window.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound in a preclinical mouse model.

Conclusion

This compound is a promising selective HDAC6 inhibitor with potential therapeutic applications in oncology and neurology. While detailed in vivo therapeutic data in mouse models is still emerging, the provided protocols for formulation and administration offer a solid foundation for researchers to design and execute their own preclinical studies. Careful consideration of the administration route, vehicle, and dosing regimen is essential for obtaining reliable and reproducible results. It is strongly recommended that pilot studies be conducted to determine the optimal experimental parameters for each specific mouse model and research question.

References

Application Notes and Protocols for Bavarostat Treatment in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive form of brain cancer, with a dismal prognosis despite multimodal treatment approaches. Emerging evidence points to the crucial role of epigenetic modifications in glioblastoma pathogenesis, opening new avenues for targeted therapies. One such promising target is Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme that is frequently overexpressed in glioblastoma.[1][2][3] HDAC6 is implicated in crucial cellular processes that drive tumor progression, including cell proliferation, migration, and resistance to conventional therapies like temozolomide.[4][5]

Bavarostat is a potent and highly selective, brain-penetrant inhibitor of HDAC6, exhibiting an IC50 of 60 nM for the HDAC6 enzyme.[6] Its mechanism of action involves the modulation of tubulin acetylation, a key process in microtubule dynamics, rather than histone acetylation.[1][4][6][7] By selectively targeting HDAC6, this compound presents a promising therapeutic strategy to disrupt essential cellular functions in glioblastoma cells, potentially leading to cell cycle arrest and apoptosis.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on glioblastoma cell lines. The included methodologies for cell viability assays, protein analysis, and cell cycle analysis will enable researchers to effectively evaluate the therapeutic potential of this compound in a preclinical setting.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

| Cell Line | This compound IC50 (nM) | Treatment Duration (hours) | Assay Type | Reference |

| U87MG | Data not available | 72 | MTT Assay | To be determined experimentally |

| T98G | Data not available | 72 | MTT Assay | To be determined experimentally |

| LN-229 | Data not available | 72 | MTT Assay | To be determined experimentally |

Note: The IC50 values for this compound in glioblastoma cell lines are not yet publicly available and need to be determined experimentally. The provided table serves as a template for data presentation.

Table 2: Effect of this compound on Protein Expression in U87MG Cells

| Protein | This compound Concentration (nM) | Change in Expression (Fold Change vs. Control) | Method |

| Acetylated α-Tubulin | To be determined | ↑ (Significant Increase) | Western Blot |

| Total α-Tubulin | To be determined | ↔ (No significant change) | Western Blot |

| p21 | To be determined | ↑ (Expected Increase) | Western Blot |

| Cyclin D1 | To be determined | ↓ (Expected Decrease) | Western Blot |

Note: The optimal concentration of this compound and the precise fold changes need to be determined experimentally. This table illustrates the expected outcomes based on the known mechanism of HDAC6 inhibitors.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound in glioblastoma cells.

Caption: Workflow for evaluating this compound in glioblastoma cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on glioblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should be chosen to encompass the expected IC50 value (a broad range, e.g., 1 nM to 100 µM, is recommended for initial experiments). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Acetylated α-Tubulin

This protocol details the detection of acetylated α-tubulin, a direct downstream target of HDAC6, to confirm the mechanism of action of this compound.[10][11]

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the determined IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.[4]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative increase in acetylated α-tubulin.